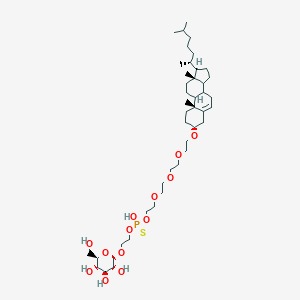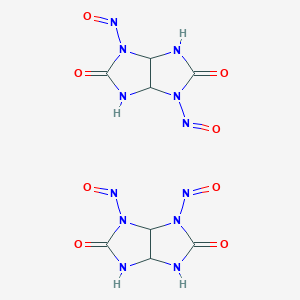
6-Amino-5-carbamoyl-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-carbamoyl-2-methylnicotinic acid is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of nicotinic acid and is commonly used in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid is not well understood. However, it is believed to act as a precursor for the synthesis of NAD+ and NADH, which are important coenzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
6-Amino-5-carbamoyl-2-methylnicotinic acid has several biochemical and physiological effects. It has been shown to increase the activity of various enzymes involved in the metabolism of nicotinic acid and its derivatives. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-5-carbamoyl-2-methylnicotinic acid in lab experiments is its ability to act as a precursor for the synthesis of NAD+ and NADH. This makes it a useful tool for studying various metabolic pathways. However, one of the limitations of using 6-Amino-5-carbamoyl-2-methylnicotinic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 6-Amino-5-carbamoyl-2-methylnicotinic acid. One area of interest is its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid and its role in various metabolic pathways. Finally, the development of new synthesis methods and purification techniques could improve the efficiency and yield of 6-Amino-5-carbamoyl-2-methylnicotinic acid.
Synthesis Methods
The synthesis of 6-Amino-5-carbamoyl-2-methylnicotinic acid involves the reaction of nicotinic acid with potassium cyanate. The reaction is carried out in the presence of a catalyst such as copper sulfate pentahydrate. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Scientific Research Applications
6-Amino-5-carbamoyl-2-methylnicotinic acid has several scientific research applications. It is commonly used as a precursor for the synthesis of other compounds such as NAD+ and NADH. It is also used in studies related to the metabolism of nicotinic acid and its derivatives. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
137522-54-4 |
|---|---|
Product Name |
6-Amino-5-carbamoyl-2-methylnicotinic acid |
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
6-amino-5-carbamoyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14) |
InChI Key |
CKDKZUBOYNWFEE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1C(=O)O)C(=O)N)N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)C(=O)N)N |
synonyms |
3-Pyridinecarboxylicacid,6-amino-5-(aminocarbonyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)



![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)



![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)



